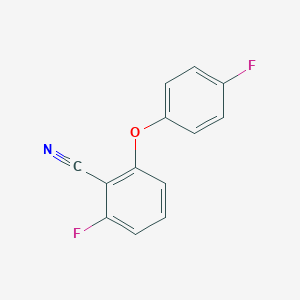

2-Fluoro-6-(4-fluorophenoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

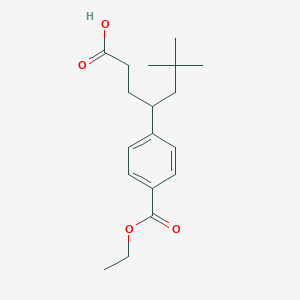

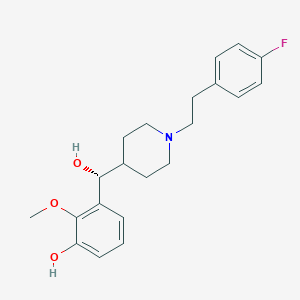

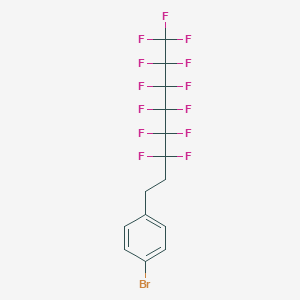

2-Fluoro-6-(4-fluorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H7F2NO and its molecular weight is 231.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

- 2-Fluoro-6-(4-fluorophenoxy)benzonitrile plays a critical role in the synthesis of radiopharmaceuticals, such as 4-[18F]Fluorophenol, which is used in the development of complex radiopharmaceuticals containing a 4-[18F]fluorophenoxy moiety. This synthesis involves nucleophilic labeling from [18F]fluoride, providing a promising method for medical imaging and diagnostics (Ross, Ermert, & Coenen, 2011).

Chemical Reactions and Mechanisms

- Research into the radiation-induced hydroxylation of compounds like benzonitrile and fluorobenzene reveals the impact of metal ions on these processes. These studies help in understanding the chemical behavior and potential applications of this compound in various chemical reactions (Eberhardt, 1977).

Anaerobic Transformation Studies

- Investigations into the anaerobic transformation of phenol to benzoate using isomeric fluorophenols shed light on the transformation mechanisms relevant to this compound. These studies are crucial for understanding environmental and biological degradation processes (Genthner, Townsend, & Chapman, 1989).

Polymer Synthesis and Properties

- This compound contributes to the development of advanced polymers. The synthesis of unsymmetrical polyimides using compounds related to this compound leads to materials with improved processability and dielectric properties, beneficial for applications in electronics and engineering (Wang et al., 2013).

Fluorination Effects on Pharmaceuticals

- Understanding the impact of fluorination on pharmaceutical compounds is another area of research. Studies on fluorinated analogues of phenol, such as this compound, can reveal how such modifications alter the pharmacological properties of drugs, guiding the development of more effective pharmaceuticals (Kirk et al., 1986).

Environmental and Biodegradation Studies

- Research into the environmental behavior and biodegradation of fluorinated compounds, including those related to this compound, is crucial for assessing their impact on ecosystems and potential pollution concerns. This includes studies on the anaerobic transformation of phenol and its fluorinated analogues (Genthner, Townsend, & Chapman, 2004).

Safety and Hazards

Properties

IUPAC Name |

2-fluoro-6-(4-fluorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNZSQHYZPSSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371987 |

Source

|

| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-07-6 |

Source

|

| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

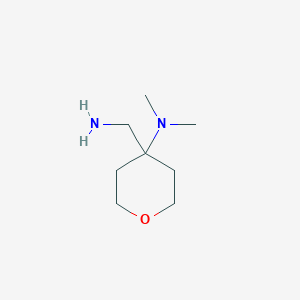

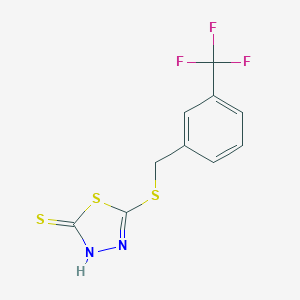

![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)